molecular formula C26H14Cl4N2 B2494649 2,8-dichloro-6,12-bis(2-chlorophenyl)dibenzo[b,f][1,5]diazocine CAS No. 6081-35-2

2,8-dichloro-6,12-bis(2-chlorophenyl)dibenzo[b,f][1,5]diazocine

Cat. No.: B2494649
CAS No.: 6081-35-2
M. Wt: 496.21
InChI Key: LEIYPSZCONJIAJ-JVMWIGOYSA-N
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Description

2,8-dichloro-6,12-bis(2-chlorophenyl)dibenzo[b,f][1,5]diazocine is a chemical compound with the molecular formula C26H16Cl2N2 It is known for its unique structure, which includes two chlorine atoms and two chlorophenyl groups attached to a dibenzo[b,f][1,5]diazocine core

Scientific Research Applications

2,8-dichloro-6,12-bis(2-chlorophenyl)dibenzo[b,f][1,5]diazocine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-dichloro-6,12-bis(2-chlorophenyl)dibenzo[b,f][1,5]diazocine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of 2,8-dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine with 2-chlorobenzene . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2,8-dichloro-6,12-bis(2-chlorophenyl)dibenzo[b,f][1,5]diazocine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2,8-dichloro-6,12-bis(2-chlorophenyl)dibenzo[b,f][1,5]diazocine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-dichloro-6,12-bis(2-chlorophenyl)dibenzo[b,f][1,5]diazocine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2,8-dichloro-6,12-bis(2-chlorophenyl)benzo[c][1,5]benzodiazocine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H14Cl4N2/c27-15-9-11-23-19(13-15)25(17-5-1-3-7-21(17)29)31-24-12-10-16(28)14-20(24)26(32-23)18-6-2-4-8-22(18)30/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIYPSZCONJIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=NC4=C2C=C(C=C4)Cl)C5=CC=CC=C5Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H14Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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